Cas no 878259-34-8 (1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one structure
878259-34-8 structure
商品名:1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one
CAS番号:878259-34-8
MF:C14H15N2O2Cl
メガワット:278.734
MDL:MFCD08246120
CID:3109136
PubChem ID:9207780

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one 化学的及び物理的性質

名前と識別子

    • <br>1'-(chloroacetyl)-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinoxalin]-3'- one
    • 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one
    • G53957
    • Z169854330
    • 878259-34-8
    • CS-0241931
    • 1'-(chloroacetyl)-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one
    • AKOS009089355
    • 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
    • 4-(2-chloroacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one
    • EN300-24174
    • MDL: MFCD08246120
    • インチ: InChI=1S/C14H15ClN2O2/c15-9-12(18)17-11-6-2-1-5-10(11)16-13(19)14(17)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19)
    • InChIKey: BTIMCYNWXHLWGI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 278.0822054Da
  • どういたいしつりょう: 278.0822054Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 393
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 49.4Ų

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24174-2.5g
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%
2.5g
$1034.0 2024-06-19
TRC
C640325-25mg
1'-(2-Chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8
25mg
$ 70.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3972-5G
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one
878259-34-8 95%
5g
¥ 6,844.00 2023-04-13
Chemenu
CM481893-1g
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%+
1g
$540 2023-01-19
Chemenu
CM481893-250mg
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%+
250mg
$225 2023-01-19
1PlusChem
1P019Q1T-10g
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%
10g
$2867.00 2024-04-20
Aaron
AR019QA5-5g
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%
5g
$2129.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312601-10g
1'-(2-Chloroacetyl)-3',4'-dihydro-1'h-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 98%
10g
¥16642.00 2024-04-27
A2B Chem LLC
AV32481-50mg
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%
50mg
$142.00 2024-04-19
A2B Chem LLC
AV32481-5g
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
878259-34-8 95%
5g
$1646.00 2024-04-19

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one 関連文献

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-oneに関する追加情報

1'-(2-Chloroacetyl)-3',4'-Dihydro-1'H-Spiro[cyclopentane-1,2'-Quinoxalin]-3'-one (CAS No. 878259-34-8): A Comprehensive Overview

1'-(2-Chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one (CAS No. 878259-34-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one is notable for its spirocyclic framework, which consists of a cyclopentane ring fused to a quinoxaline moiety. The presence of a chloroacetyl group at the 1' position adds to the compound's reactivity and functional diversity. This structural complexity provides a foundation for its diverse biological activities and potential pharmaceutical applications.

Synthesis of 1'-(2-Chloroacetyl)-3',4'-Dihydro-1'H-Spiro[cyclopentane-1,2'-Quinoxalin]-3'-One:

The synthesis of this compound typically involves multi-step reactions to construct the spirocyclic core and introduce the necessary functional groups. One common approach is to start with a cyclopentanone derivative and undergo a series of transformations, including condensation with an appropriate amine to form the quinoxaline ring, followed by chloroacetylation to introduce the chloroacetyl group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of transition-metal catalysts and microwave-assisted synthesis techniques.

Biological Activities and Therapeutic Potential:

Research on 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one has revealed its potential in various biological systems. Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The chloroacetyl group is believed to play a crucial role in disrupting bacterial cell walls or inhibiting essential enzymes involved in microbial metabolism.

In addition to its antimicrobial properties, 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one has been investigated for its anticancer activity. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The spirocyclic structure may enhance its ability to penetrate cell membranes and interact with intracellular targets effectively.

Furthermore, there is growing interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one may have the potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for developing neuroprotective agents based on this scaffold.

Recent Research Advancements:

The field of medicinal chemistry is continuously evolving, and recent research has shed light on new aspects of 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one's properties and applications. For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis of several analogs with modified substituents at different positions of the spirocyclic core. These analogs were evaluated for their biological activities, leading to the identification of compounds with enhanced potency and selectivity.

Another notable advancement is the use of computational methods to predict the binding modes and interactions of 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one with specific protein targets. Molecular docking studies have provided insights into the key interactions that contribute to its biological effects, guiding rational drug design efforts.

Conclusion:

In conclusion, 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one (CAS No. 878259-34-8) is a promising compound with a unique chemical structure that offers diverse biological activities. Its potential applications in antimicrobial therapy, cancer treatment, and neuroprotection make it an exciting subject for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for contributing to advancements in medicinal chemistry and pharmaceutical sciences.

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